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molecular formula C9H13NO2 B8362547 3-Butyl-5-methyl-isoxazole-4-carbaldehyde

3-Butyl-5-methyl-isoxazole-4-carbaldehyde

Cat. No. B8362547
M. Wt: 167.20 g/mol
InChI Key: RLZFQXGEWLMATI-UHFFFAOYSA-N
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Patent
US08178522B2

Procedure details

To a stirred solution of PCC (4.96 g, 23 mmol) and anhydrous magnesium sulfate (7.40 g, 61 mmol) in DCM (60 mL) was added a solution of (3-butyl-5-methyl-isoxazol-4-yl)-methanol (2.6 g, 15 mmol) in DCM (60 mL) at room temperature and under argon. After 3 h the reaction mixture was diluted with ether (100 mL) and filtered through a bed of silica. The filtrate was concentrated in vacuo and purified by chromatography (silica, 0 to 50% ethyl acetate in heptane) to give the title compound (2.15 g, 84%) as a colourless liquid. MS: m/e=168.0 [M+H]+.
Name
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.S([O-])([O-])(=O)=O.[Mg+2].[CH2:18]([C:22]1[C:26]([CH2:27][OH:28])=[C:25]([CH3:29])[O:24][N:23]=1)[CH2:19][CH2:20][CH3:21]>C(Cl)Cl.CCOCC>[CH2:18]([C:22]1[C:26]([CH:27]=[O:28])=[C:25]([CH3:29])[O:24][N:23]=1)[CH2:19][CH2:20][CH3:21] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.96 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
7.4 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
2.6 g
Type
reactant
Smiles
C(CCC)C1=NOC(=C1CO)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a bed of silica
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, 0 to 50% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=NOC(=C1C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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